molecular formula C13H18N2O3 B5200332 N-butyl-N'-(2-methoxyphenyl)ethanediamide

N-butyl-N'-(2-methoxyphenyl)ethanediamide

Cat. No. B5200332
M. Wt: 250.29 g/mol
InChI Key: YPDDIRAGABCAFA-UHFFFAOYSA-N
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Description

N-butyl-N'-(2-methoxyphenyl)ethanediamide, also known as BMEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and is a derivative of 2-methoxybenzoic acid. BMEA has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

N-butyl-N'-(2-methoxyphenyl)ethanediamide has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes can lead to various biochemical and physiological effects, including changes in neurotransmitter levels, blood pH, and ion concentrations.
Biochemical and Physiological Effects:
N-butyl-N'-(2-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, blood pH, and ion concentrations. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine and butyrylcholine levels, respectively, which can affect neurotransmission. Inhibition of carbonic anhydrase can lead to changes in blood pH and ion concentrations.

Advantages and Limitations for Lab Experiments

N-butyl-N'-(2-methoxyphenyl)ethanediamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes, its relatively low toxicity, and its ease of synthesis. However, N-butyl-N'-(2-methoxyphenyl)ethanediamide also has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the research on N-butyl-N'-(2-methoxyphenyl)ethanediamide. One potential direction is the development of new drugs based on N-butyl-N'-(2-methoxyphenyl)ethanediamide's ability to inhibit enzyme activity. Another potential direction is the use of N-butyl-N'-(2-methoxyphenyl)ethanediamide as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-butyl-N'-(2-methoxyphenyl)ethanediamide and its potential applications in various fields.

Synthesis Methods

N-butyl-N'-(2-methoxyphenyl)ethanediamide can be synthesized by reacting 2-methoxybenzoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N-butyl-N'-(2-methoxyphenyl)ethanediamide as a white crystalline solid with a melting point of 73-75°C. Other methods of synthesis include reacting 2-methoxybenzoyl chloride with butylamine or reacting 2-methoxybenzoic acid with butyl isocyanide.

Scientific Research Applications

N-butyl-N'-(2-methoxyphenyl)ethanediamide has been used in various scientific research applications, including drug discovery, cancer research, and material science. In drug discovery, N-butyl-N'-(2-methoxyphenyl)ethanediamide has been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. In cancer research, N-butyl-N'-(2-methoxyphenyl)ethanediamide has been shown to induce apoptosis (cell death) in cancer cells, making it a potential therapeutic agent for the treatment of cancer. In material science, N-butyl-N'-(2-methoxyphenyl)ethanediamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-butyl-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-4-9-14-12(16)13(17)15-10-7-5-6-8-11(10)18-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDDIRAGABCAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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